Tos-PEG3-CH2CO2tBu Tos-PEG3-CH2CO2tBu Tos-PEG3-CH2CO2tBu is a PEG derivative containing a t-butyl ester and a tosyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The t-butyl protected carboxyl group can be deprotected under acidic conditions. The tosyl group is a very good leaving group for nucleophilic substitution reactions.
Brand Name: Vulcanchem
CAS No.: 882518-89-0
VCID: VC0545613
InChI: InChI=1S/C17H26O7S/c1-14-5-7-15(8-6-14)25(19,20)23-12-11-21-9-10-22-13-16(18)24-17(2,3)4/h5-8H,9-13H2,1-4H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCC(=O)OC(C)(C)C
Molecular Formula: C17H26O7S
Molecular Weight: 374.45

Tos-PEG3-CH2CO2tBu

CAS No.: 882518-89-0

Cat. No.: VC0545613

Molecular Formula: C17H26O7S

Molecular Weight: 374.45

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Tos-PEG3-CH2CO2tBu - 882518-89-0

Specification

CAS No. 882518-89-0
Molecular Formula C17H26O7S
Molecular Weight 374.45
IUPAC Name tert-butyl 2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]acetate
Standard InChI InChI=1S/C17H26O7S/c1-14-5-7-15(8-6-14)25(19,20)23-12-11-21-9-10-22-13-16(18)24-17(2,3)4/h5-8H,9-13H2,1-4H3
Standard InChI Key NIPMXQFRYHXBAM-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCC(=O)OC(C)(C)C
Appearance Solid powder

Introduction

Chemical Identity and Basic Properties

Tos-PEG3-CH2CO2tBu is a well-defined chemical entity with specific identifiers and properties. It consists of a PEG chain with three ethylene oxide units terminated by a tosyl group at one end and a tert-butyl ester-protected carboxylic acid at the other. The compound is characterized by the following properties:

Table 1: Chemical Identity of Tos-PEG3-CH2CO2tBu

ParameterValue
CAS Number882518-89-0
Molecular FormulaC17H26O7S
Molecular Weight374.45 g/mol
MDL NumberMFCD27977515
SynonymsTos-PEG2-CH2-Boc; Tos-PEG2-CH2COOtBu; tert-butyl 2-(2-(2-(tosyloxy)ethoxy)ethoxy)acetate; {2-[2-(Toluene-4-sulfonyloxy)-ethoxy]-ethoxy}-acetic acid tert-butyl ester

The compound is primarily recognized for its dual functionality, which enables sequential modification reactions, and its PEG backbone, which enhances solubility in aqueous media compared to non-PEGylated alternatives .

Structural Characteristics

The molecular structure of Tos-PEG3-CH2CO2tBu can be divided into three key components that contribute to its chemical versatility:

Tosyl Terminal Group

The tosyl (p-toluenesulfonyl) group serves as an excellent leaving group for nucleophilic substitution reactions. This functional group makes Tos-PEG3-CH2CO2tBu particularly valuable for conjugation reactions where the tosyl moiety can be displaced by various nucleophiles such as amines, thiols, or alcohols . The presence of this group provides a reactive site for the attachment of various molecules through nucleophilic displacement.

PEG Spacer

The central polyethylene glycol chain consisting of three ethylene oxide units provides several key benefits:

This hydrophilic PEG spacer is essential for many applications where water solubility is a critical factor .

Tert-Butyl Ester Group

At the opposite end of the molecule, the tert-butyl ester-protected carboxylic acid offers:

  • Protection of the carboxyl group from unwanted reactions

  • Ability to be selectively deprotected under acidic conditions to reveal the free carboxylic acid

  • A handle for further functionalization once deprotected

This protected carboxylic acid functionality allows for orthogonal chemical transformations, where one end of the molecule can be modified without affecting the other end .

Chemical Properties and Reactivity

The chemical properties of Tos-PEG3-CH2CO2tBu are largely defined by its functional end groups and PEG backbone:

Tosyl Group Reactivity

The tosyl group in Tos-PEG3-CH2CO2tBu is a very good leaving group for nucleophilic substitution reactions. This reactivity is due to the ability of the sulfonate to stabilize negative charge during the substitution process . Common reactions involving the tosyl group include:

  • Nucleophilic substitution with azides to form azido-PEG derivatives

  • Displacement by amines to form amino-PEG compounds

  • Reaction with thiols to create thioether linkages

  • Substitution with other nucleophiles to introduce various functional groups

Tert-Butyl Ester Properties

The tert-butyl ester group can be selectively cleaved under acidic conditions (such as treatment with trifluoroacetic acid or HCl in dioxane) to reveal the free carboxylic acid. This deprotection occurs without affecting the tosyl group, allowing for sequential modification strategies . The revealed carboxylic acid can then participate in various reactions, including:

  • Activation with coupling agents (EDC, DCC) for amide formation

  • Conversion to activated esters (NHS, pentafluorophenyl)

  • Formation of acid chlorides for highly reactive acylation chemistry

  • Dehydration to form anhydrides

PEG Chain Properties

ParameterClassification
GHS SymbolGHS07
Signal WordWarning
Hazard StatementsH315-H319-H335
Precautionary StatementsP280-P302+P352-P304+P340-P305+P351+P338-P321-P362+P364
HS Code2942000090

The hazard statements indicate that Tos-PEG3-CH2CO2tBu can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . When working with this compound, researchers should:

  • Use appropriate personal protective equipment (gloves, eye protection)

  • Ensure adequate ventilation in the laboratory

  • Follow standard laboratory safety protocols for chemical handling

  • Store the compound according to manufacturer recommendations

  • Dispose of waste properly according to local regulations

Applications and Uses

Tos-PEG3-CH2CO2tBu has found applications in various fields of chemistry and pharmaceutical research due to its versatile functional groups and beneficial solubility properties:

Bioconjugation Chemistry

The compound is extensively used in bioconjugation applications, where the controlled attachment of molecules to biological entities is required. The tosyl group provides a reactive site for conjugation through nucleophilic displacement, while the protected carboxylic acid offers a handle for subsequent modifications .

Drug Delivery Systems

Tos-PEG3-CH2CO2tBu has been employed in the development of drug delivery platforms, particularly in the creation of antibody-drug conjugates and imaging agents. The PEG component enhances the solubility and potentially the pharmacokinetic properties of conjugated drugs, while the functional end groups enable precise attachment of therapeutic agents and targeting moieties .

Synthetic Intermediates

As a bifunctional PEG derivative, Tos-PEG3-CH2CO2tBu serves as a valuable intermediate in the synthesis of more complex molecules. Its orthogonal functionality allows for selective modifications in multistep synthesis pathways, making it particularly useful in the preparation of PEGylated biomolecules and pharmaceuticals .

Surface Modification

The compound can be utilized for the functionalization of surfaces where the tosyl group reacts with surface-bound nucleophiles, leaving the protected carboxylic acid available for subsequent functionalization. This approach is valuable in creating functionalized surfaces for biosensors and diagnostic applications .

ManufacturerProduct NumberPurityQuantityPrice (USD)
BroadPharmBP-2209098%250 mg$360
Activate ScientificAS10400895+%250 mg$233
Activate ScientificAS10400895+%1 g$532
ApolloscientificBIPG1859Not specified250 mg$701
Matrix Scientific17976595%1 g$1156

The pricing varies significantly based on purity, quantity, and supplier . Researchers should consider these factors when selecting a commercial source for their specific applications.

Synthesis Approaches

The synthesis of Tos-PEG3-CH2CO2tBu typically involves the tosylation of a hydroxyl-terminated PEG derivative that already contains the tert-butyl ester functionality:

Standard Synthesis Pathway

A common synthetic approach involves the reaction between Hydroxy-PEG2-CH2CO2t-Bu and tosyl chloride under basic conditions. This reaction proceeds via nucleophilic attack of the hydroxyl group on the sulfonyl chloride, forming the tosylate ester with displacement of the chloride ion . The reaction is typically conducted in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.

The general reaction can be represented as:

Hydroxy-PEG2-CH2CO2t-Bu + TsCl → Tos-PEG3-CH2CO2tBu + HCl

The reaction is usually performed in anhydrous solvents such as dichloromethane or tetrahydrofuran at controlled temperatures to minimize side reactions.

Research Significance

The importance of Tos-PEG3-CH2CO2tBu in research stems from its versatility and well-defined structure:

PEGylation Technology

In pharmaceutical research, PEGylation has emerged as a valuable approach to improve the pharmacokinetic properties of therapeutic agents. Tos-PEG3-CH2CO2tBu provides a defined PEG derivative that can be used to introduce PEG chains with specific terminal functionalities to therapeutic molecules .

Click Chemistry Applications

The tosyl group can be readily converted to an azide through nucleophilic substitution with sodium azide. This transformation provides access to azide-terminated PEG derivatives that can participate in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloadditions, which have become fundamental in bioorthogonal chemistry .

Bioconjugation Strategies

The compound enables the development of sophisticated bioconjugation strategies where controlled attachment of molecules to biological entities is required. The presence of orthogonally protected functional groups allows for sequential modification steps without undesired cross-reactions .

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